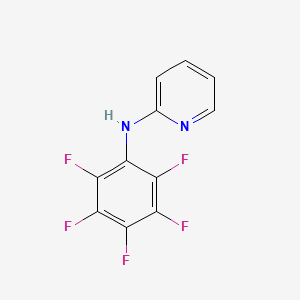
2-Pyridinamine, N-(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, N-(pentafluorophenyl)- is an organic compound with the molecular formula C11H5F5N2. It is a derivative of pyridine, where the amino group at the 2-position is substituted with a pentafluorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(pentafluorophenyl)- typically involves the reaction of 2-aminopyridine with pentafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 2-aminopyridine attacks the pentafluorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, N-(pentafluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, N-(pentafluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, N-(pentafluorophenyl)- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A simpler analog without the pentafluorophenyl group.
3-Aminopyridine: An isomer with the amino group at the 3-position.
4-Aminopyridine: An isomer with the amino group at the 4-position.
Uniqueness
2-Pyridinamine, N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
196189-94-3 |
|---|---|
Molekularformel |
C11H5F5N2 |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18) |
InChI-Schlüssel |
UYPACGOVZUZYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



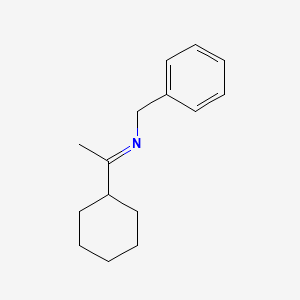
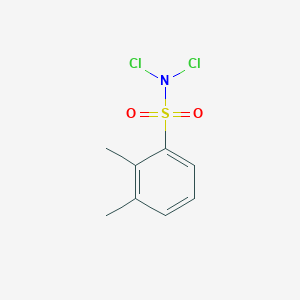


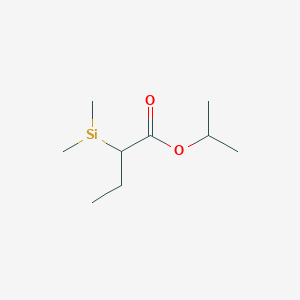

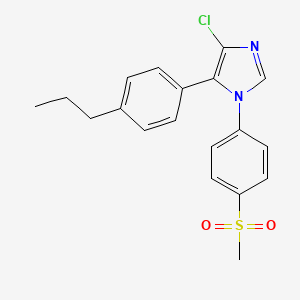
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)

![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)

![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
